3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure comprises a pentanoic acid backbone with a dimethyl substitution at the C2 position and an Fmoc-protected amino group at C3 (Figure 1). The Fmoc group provides temporary protection during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The dimethyl substituents introduce steric hindrance, which may influence conformational flexibility, solubility, and resistance to racemization .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-19(22(2,3)20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMUFHLPVQJWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is isolated as a crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine in DMF (dimethylformamide).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Peptide Synthesis
Fmoc-D-allo-threonine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and coupling reactions. This method is widely adopted for synthesizing peptides with specific sequences, which are crucial for various biological functions and therapeutic applications.
Key Benefits:
- Selective Deprotection: The Fmoc group can be removed under mild basic conditions, facilitating the synthesis of sensitive peptides.
- Compatibility: This compound is compatible with various coupling reagents, enhancing its utility in peptide synthesis.
Drug Development
The incorporation of Fmoc-D-allo-threonine into peptide sequences has implications in drug development. Its structural features can influence the biological activity and stability of peptides, making it a valuable candidate in designing therapeutics for various diseases.
Case Study:
A study demonstrated that peptides containing Fmoc-D-allo-threonine exhibited enhanced binding affinity to target receptors compared to their non-modified counterparts. This suggests that modifications with Fmoc derivatives can optimize drug efficacy.
Bioconjugation
Fmoc-D-allo-threonine can also be employed in bioconjugation strategies. By attaching this amino acid to biomolecules or nanocarriers, researchers can enhance the delivery and targeting of therapeutic agents.
Applications in Bioconjugation:
- Targeted Drug Delivery: Conjugating drugs with peptides containing Fmoc-D-allo-threonine may improve their specificity towards disease sites.
- Immunotherapy: The use of this compound in constructing peptide-based vaccines has shown promise in eliciting stronger immune responses.
Research on Protein Structure and Function
In structural biology, Fmoc-D-allo-threonine can be utilized to study protein folding and stability. Its unique side chain allows researchers to investigate how modifications affect protein conformation and interactions.
Research Findings:
Studies have indicated that introducing Fmoc-D-allo-threonine into protein models can alter hydrophobicity and steric hindrance, providing insights into protein dynamics and folding pathways.
Ergogenic Supplements
Research indicates that amino acids like Fmoc-D-allo-threonine play a role in enhancing athletic performance by influencing anabolic hormone secretion. This application is particularly relevant in sports science and nutrition.
Implications:
- Performance Enhancement: The use of such modified amino acids could contribute to improved recovery times and muscle growth among athletes.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mildly basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Steric Effects
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic acid (CAS 123622-48-0)
- Structure : Fmoc group at C2 with a single methyl substituent at C2.
- Molecular Formula: C20H21NO4.
- However, reduced branching may decrease solubility in nonpolar solvents .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid
- Structure : Dimethyl groups at C2 and C4.
- Comparison : The additional methyl group at C4 increases hydrophobicity and may alter backbone conformation, affecting peptide secondary structure formation. This contrasts with the target compound’s localized steric bulk at C2 .
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid (CAS 1637650-31-7)
Functional Group Variations
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-o-tolyl-propionic acid
- Structure : Fmoc group and o-tolyl substituent at C3.
- Comparison : The aromatic o-tolyl group introduces π-π stacking interactions, which are absent in the target compound. This difference could influence solubility and crystallinity in solid-phase applications .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS 135248-89-4)
Physicochemical Properties
*LogP values estimated via analogous structures.
Biological Activity
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpentanoic acid, commonly referred to as Fmoc-DMPA, is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Fmoc-DMPA has the following chemical structure:
- Molecular Formula : C22H25NO4
- Molecular Weight : 367.44 g/mol
- CAS Number : 946727-65-7
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.
1. Peptide Synthesis
Fmoc-DMPA is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the construction of complex peptides. This method is crucial for developing therapeutic peptides that can modulate biological pathways.
2. Antimicrobial Activity
Recent studies have indicated that derivatives of Fmoc-DMPA exhibit antimicrobial properties. For instance, compounds synthesized with Fmoc-DMPA showed efficacy against various bacterial strains, suggesting potential applications in antibiotic development.
1. Anticancer Research
Research has demonstrated that Fmoc-DMPA derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.
2. Neurological Disorders
The compound's ability to cross the blood-brain barrier has been explored in studies targeting neurodegenerative diseases. Preliminary results suggest that Fmoc-DMPA may influence neuroprotective pathways, warranting further research into its therapeutic potential.
Case Study 1: Peptide Synthesis Optimization
In a study published by Wucherpfennig et al., Fmoc-DMPA was used to synthesize a series of peptides with enhanced stability and biological activity. The researchers reported improved yields and purities when using Fmoc-DMPA compared to traditional methods, highlighting its utility in peptide synthesis .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of Fmoc-DMPA derivatives revealed significant activity against multi-drug resistant strains of Staphylococcus aureus. The study indicated that these compounds could serve as a foundation for developing new antibiotics .
Data Table: Biological Activities of Fmoc-DMPA Derivatives
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 3-(Fmoc-amino)-2,2-dimethylpentanoic acid to ensure high purity and yield?
- Methodological Answer : Synthesis requires strict control of reaction parameters:
- Temperature : Maintain 0–25°C to prevent premature Fmoc deprotection .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility and coupling efficiency .
- Activation : Employ carbodiimide-based coupling agents (e.g., DIC/HOBt) for α-amino group activation .
Intermediate purification via flash chromatography (hexane/EtOAc gradients) and TLC monitoring ensures >90% purity .
Q. Which analytical techniques are most effective in characterizing the structural integrity of 3-(Fmoc-amino)-2,2-dimethylpentanoic acid?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR identifies Fmoc aromatic protons (δ 7.2–7.8 ppm) and dimethyl group singlets (δ 1.2–1.4 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve ≥95% purity with retention times ~12–15 minutes .
- Mass Spectrometry : ESI-TOF MS detects [M+H]+ at m/z 423.2 (±1 Da error) .
Q. How is the Fmoc group removed post-synthesis, and what side reactions must be monitored?
- Methodological Answer :
- Deprotection : Use 20% piperidine in DMF (2 × 10 min) to cleave Fmoc via β-elimination .
- Side Reactions : Monitor for aspartimide formation (via HPLC) and racemization (via CD spectroscopy) under basic conditions .
Advanced Research Questions
Q. How do steric effects from the 2,2-dimethyl substituent impact peptide coupling efficiency, and what methodological adjustments mitigate these challenges?
- Methodological Answer :
- Steric Hindrance : Dimethyl groups reduce coupling rates by 30–40% compared to linear analogs. Use:
- Hyperactive Coupling Agents : HATU/HOAt increases reactivity over HOBt .
- Extended Reaction Times : 4–12 hours (vs. 1–2 hours) under microwave assistance (50°C) enhances molecular mobility .
- Kinetic Analysis : Monitor via real-time FT-IR for carbonyl disappearance (1,730 cm⁻¹) .
Q. What experimental approaches resolve discrepancies in NMR data interpretation caused by the compound's conformational flexibility?
- Methodological Answer :
- Variable-Temperature NMR (VT-NMR) : Conduct at 25–60°C to collapse split signals from rotameric states .
- 2D NMR Techniques : HSQC and COSY map coupling networks, distinguishing diastereotopic methyl protons .
- DFT Calculations : Compare computed vs. experimental 13C shifts (RMSD < 1 ppm validates assignments) .
Q. How should researchers manage the stability of 3-(Fmoc-amino)-2,2-dimethylpentanoic acid during long-term storage to prevent degradation?
- Methodological Answer :
- Storage Conditions : -20°C under argon with desiccants to minimize hydrolysis/oxidation .
- Lyophilization : Freeze-dry from tert-butyl alcohol/water (1:1) for shelf-life extension (>2 years) .
- Stability Monitoring : Biannual HPLC checks detect deprotection (<5% annual degradation) .
Q. What role does this compound play in synthesizing conformationally constrained peptides?
- Methodological Answer :
- Structural Rigidity : The β,β-dimethyl group enforces gauche conformations, stabilizing α-helices (ΔΔG = -2.3 kcal/mol) .
- Application : Incorporate at i+4 positions in helices; validate via CD spectroscopy (222 nm minima) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
